molecular formula C15H13N3 B7613318 Quinazolin-4-yl-o-tolyl-amine

Quinazolin-4-yl-o-tolyl-amine

Cat. No.: B7613318
M. Wt: 235.28 g/mol
InChI Key: VWWYLLUFLOPSFF-UHFFFAOYSA-N
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Description

Quinazolin-4-yl-o-tolyl-amine (Molecular Formula: C 15 H 13 N 3 ) features the quinazolinone core, a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This privileged structure is ubiquitous in over 200 naturally occurring alkaloids and many synthetic compounds with a broad spectrum of biological activities . Researchers value quinazolinone derivatives for their potential across multiple therapeutic areas, making them versatile intermediates for designing novel bioactive molecules . The primary research applications for quinazolinone-based compounds like this compound include anticancer and antimicrobial investigations. Quinazolinones constitute a crucial scaffold for compounds with various therapeutic activities, with anticancer being a prominent area of research . Recent studies in 2025 continue to highlight quinazolinone derivatives as valuable candidates for anticancer drug development, with evaluations against key cancer-related targets such as Topoisomerase II, VEGFR2, and EGFR . Furthermore, the quinazolinone scaffold is recognized for its synthetic and biological properties, which are valuable for anticancer agent development . Beyond oncology, this chemical class is also explored for antimicrobial activity, forming the basis for developing new agents against various pathogens . The mechanism of action for quinazolinone derivatives varies by target but often involves key protein interactions. In anticancer research, these compounds can act as inhibitors for enzymes like tubulin polymerization or dihydrofolate reductase . Recent studies on novel quinazolinone derivatives have shown promising in vitro cytotoxicity, with mechanistic insights gained from molecular docking and dynamics simulations against targets like Topoisomerase II and VEGFR2 . The structural features of the quinazolinone ring system allow it to participate in critical hydrogen bonding and hydrophobic interactions within enzyme active sites, which is a key focus for researchers optimizing activity and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-11-6-2-4-8-13(11)18-15-12-7-3-5-9-14(12)16-10-17-15/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWYLLUFLOPSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide with o-Tolyl Aldehyde Derivatives

A foundational approach involves cyclocondensation reactions between anthranilamide and aldehydes bearing the o-tolyl group. This method leverages iodine-catalyzed oxidative cyclization in ethanol under reflux conditions. For example, 2-(4-methylphenyl)quinazolin-4(3H)-one (a precursor) is synthesized by reacting anthranilamide with p-tolualdehyde in the presence of iodine. Subsequent chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) yields the 4-chloroquinazoline intermediate, which undergoes nucleophilic substitution with o-toluidine to form the target compound.

Key Conditions :

  • Anthranilamide (5 mmol), o-tolualdehyde (5.5 mmol), iodine (5.5 mmol) in ethanol (20 mL), refluxed for 5–7 hours.

  • Chlorination : POCl₃ (5 mmol) in DMF, refluxed for 2 hours.

  • Amination : 4-chloroquinazoline intermediate reacted with o-toluidine in isopropanol under reflux for 2 hours.

Yield : 77–84% for intermediate quinazolinones; 70–75% for final amination.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Quinazolines

A transition-metal-free method employs the SNAr reaction between ortho-fluorobenzamides and o-tolylamine. This approach, reported by Xu et al., uses potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 135°C to facilitate C–N bond formation. The ortho-fluorobenzamide reacts with o-tolylamine, followed by intramolecular cyclization to yield this compound.

Key Conditions :

  • ortho-Fluorobenzamide (1.0 mmol), o-tolylamine (1.2 mmol), K₂CO₃ (2.0 mmol) in DMSO (4 mL), heated at 135°C for 24 hours.

Yield : 65–72% for analogous quinazolin-4-ones.

Direct Amination of 4-Chloroquinazoline Derivatives

A widely adopted industrial method involves aminating 4-chloroquinazoline with o-toluidine. The chlorinated intermediate is synthesized via POCl₃ treatment of quinazolin-4(3H)-one, followed by displacement with o-toluidine in a polar aprotic solvent.

Key Conditions :

  • Quinazolin-4(3H)-one (2 mmol) reacted with POCl₃ (5 mmol) in DMF at 100°C for 2 hours.

  • Amination : 4-chloroquinazoline (1 mmol), o-toluidine (1.2 mmol) in isopropanol, refluxed for 2 hours.

Yield : 70–80% for chlorination; 75–82% for amination.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Reagent Yield Advantages Limitations
CyclocondensationReflux in ethanol, POCl₃ in DMFIodine, POCl₃70–75%Scalable, high regioselectivityMulti-step, toxic POCl₃ usage
SNAr Reaction135°C in DMSO, 24 hoursK₂CO₃65–72%Transition-metal-free, one-pot synthesisLong reaction time, high temperature
Direct AminationReflux in isopropanolNone75–82%Simple, high yieldRequires chlorinated intermediate

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol and DMF are critical for solubility and reaction efficiency. Elevated temperatures (reflux) accelerate ring closure.

  • SNAr Reaction : DMSO acts as both solvent and mild oxidant, enabling C–N coupling at high temperatures.

Catalytic Systems

  • Iodine : Facilitates oxidative cyclization by generating reactive iodine intermediates.

  • K₂CO₃ : Deprotonates o-tolylamine, enhancing its nucleophilicity in SNAr reactions.

Structural and Spectral Characterization

2-(o-Tolyl)quinazolin-4-amine exhibits the following properties:

  • Molecular Formula : C₁₅H₁₃N₃

  • Molecular Weight : 235.29 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.96 (s, 1H, NH), 8.76–7.23 (m, aromatic protons), 2.40 (s, 3H, CH₃).

Industrial and Environmental Considerations

  • Chlorination Step : POCl₃ usage necessitates strict safety protocols due to its corrosive nature.

  • Waste Management : DMSO and DMF require recycling to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aromatic amine group at the 4-position participates in nucleophilic substitution (SN_NAr) reactions. For example:

  • Reaction with Electrophiles :

    • Substrates : Acyl chlorides, sulfonyl chlorides, or alkyl halides.

    • Conditions : Base (e.g., K2_2CO3_3) in polar aprotic solvents (DMF, DMSO).

    • Products : N-Alkylated or N-acylated derivatives .

Example :

Quinazolin-4-yl-o-tolyl-amine+R-XBaseQuinazolin-4-yl-(N-R-o-tolyl)-amine+HX\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Quinazolin-4-yl-(N-R-o-tolyl)-amine} + \text{HX}

Electrophilic Aromatic Substitution

The o-tolyl group undergoes electrophilic substitution at the ortho and para positions relative to the methyl group. Common reactions include:

Reaction Type Reagents Position Modified Product
NitrationHNO₃/H₂SO₄C3 or C5 of o-tolylNitrothis compound
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C3 or C5 of o-tolylHalothis compound
SulfonationH₂SO₄/SO₃C5 of o-tolylSulfonated derivative

Cross-Coupling Reactions

The quinazolinone core facilitates transition-metal-catalyzed cross-coupling:

  • Buchwald-Hartwig Amination :

    • Catalyst : Pd(OAc)₂/XPhos

    • Substrates : Aryl halides or pseudohalides.

    • Application : Introduces diverse aryl/heteroaryl groups at the 2-position of quinazolinone .

Example :

This compound+Ar-XPd catalyst2-Ar-quinazolin-4-yl-o-tolyl-amine\text{this compound} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{2-Ar-quinazolin-4-yl-o-tolyl-amine}

Oxidation and Reduction

  • Oxidation :

    • The methyl group on the o-tolyl moiety can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ .

  • Reduction :

    • The quinazolinone ring is resistant to reduction, but the amine group can be protonated under acidic conditions .

Biological Activity-Driven Modifications

This compound derivatives are tailored for pharmacological applications:

  • Kinase Inhibition : Introduction of S-alkyl groups at the 2-position enhances dual EGFR/VEGFR-2 inhibition (IC₅₀: 0.06–1.2 µM) .

  • Antiviral Activity : Substituents at C2 (e.g., trifluoromethyl) improve SARS-CoV-2 Mpro^\text{pro} inhibition (IC₅₀: ~1.4 µM) .

Stability and Reactivity Trends

  • pH Sensitivity : The amine group protonates below pH 4, increasing solubility in aqueous media .

  • Thermal Stability : Decomposes above 250°C without melting .

Comparative Reaction Yields

Reaction Type Conditions Yield (%) Reference
Copper-catalyzed couplingCu(OAc)₂, anisole, MW, 20 min70–90
SN_NAr alkylationK₂CO₃, DMF, 80°C, 6 h65–85
NitrationHNO₃/H₂SO₄, 0°C, 2 h50–60

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Quinazoline derivatives, including Quinazolin-4-yl-o-tolyl-amine, have shown promising anticancer properties. Research indicates that these compounds can inhibit key proteins involved in cancer cell proliferation and survival. For instance, specific derivatives have been identified as dual inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms in cancer therapy .

1.2 Antiviral Properties

Recent studies have identified quinazoline derivatives as potential inhibitors of SARS-CoV-2 main protease (M pro), crucial for viral replication. For example, a study reported the development of quinazolin-4-one-based nonpeptidic inhibitors that exhibited significant antiviral activity against SARS-CoV-2, suggesting that this compound could be explored for similar applications .

1.3 Other Therapeutic Uses

Beyond anticancer and antiviral properties, quinazoline derivatives are also noted for their anti-inflammatory, antimicrobial, and neuroprotective effects. They have been investigated for their potential use in treating conditions such as inflammation and neurodegenerative diseases .

Biological Research Applications

2.1 Molecular Interaction Studies

This compound serves as a valuable tool in studying cellular processes and molecular interactions. It can be utilized to probe the mechanisms of action of various biological pathways, particularly those involving enzyme inhibition or receptor modulation.

2.2 Drug Development

The compound is frequently used as a building block in the synthesis of novel pharmacological agents. Its unique structural features allow researchers to modify it to create new derivatives with enhanced biological activity or specificity against targeted diseases .

Industrial Applications

3.1 Material Science

In addition to its biological applications, this compound is being explored for its potential in developing new materials and chemical processes. Its properties may contribute to advancements in fields such as polymer science and nanotechnology.

Comparative Analysis with Related Compounds

Compound NameMain ApplicationsNotable Properties
Quinazolinone DerivativesAnticancer, antimicrobialBroad spectrum of biological activity
Quinazoline DerivativesAntiviral, anti-inflammatoryDiverse pharmacological profiles
Quinazolin-4-ylo-tolyl-amineAnticancer, antiviralUnique substitution pattern

Mechanism of Action

The mechanism of action of Quinazolin-4-yl-o-tolyl-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Substitution at C2 (e.g., Qa–Qd) versus C6 () modulates target selectivity. For instance, C6-aryl derivatives show Clk kinase inhibition, while C2-aryl analogs are explored for tubulin binding .
  • Electron-Donating Groups : Methoxy groups (Qd) improve solubility and enhance interactions with hydrophobic enzyme pockets, whereas halogenation (e.g., fluoro in ) increases metabolic stability .
  • Amine vs.

Pharmacokinetic and Toxicity Considerations

  • Solubility: Methoxy-rich analogs (Qd) show improved aqueous solubility compared to nonpolar substituents like phenyl (Qa) .
  • Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, enhancing half-life .
  • Toxicity : Thiophene-containing analogs () may pose hepatotoxicity risks due to thiophene bioactivation, whereas o-tolyl groups are generally well-tolerated in drug candidates .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Quinazolin-4-yl-o-tolyl-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminobenzonitrile derivatives with substituted benzaldehydes or ketones. For example, hydrogenation of intermediates using sodium hydride in dry solvents under reflux (15–24 hours) has been reported, followed by purification via column chromatography . Optimizing stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (80–120°C) can enhance yields. Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is indispensable for confirming substituent positions and ring connectivity. Mass spectrometry (HR-MS) validates molecular weight, while IR spectroscopy identifies functional groups like NH stretches (3200–3400 cm⁻¹). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How can researchers design preliminary biological assays to evaluate the anti-inflammatory potential of this compound analogs?

  • Methodological Answer : Use in vitro models such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Compare IC₅₀ values against reference drugs like dexamethasone. Ensure dose-response studies (1–100 μM) and cytotoxicity assays (e.g., MTT) to confirm selectivity .

Advanced Research Questions

Q. How can contradictory data on the anti-proliferative activity of this compound derivatives be resolved across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell membrane permeability or metabolic stability. Conduct comparative studies using isogenic cell lines (e.g., p53 wild-type vs. null) to isolate genetic factors. Validate findings with orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation) .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Employ 3D-QSAR models (e.g., CoMFA or CoMSIA) using steric, electrostatic, and hydrophobic descriptors derived from aligned molecular frameworks. Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets. Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., EGFR or COX-2) can rationalize binding modes .

Q. What strategies mitigate challenges in synthesizing halogenated this compound derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer : Halogenation (e.g., Cl or F) at the ortho-tolyl group often requires electrophilic substitution under controlled conditions (e.g., NCS in AcOH). Protect the quinazoline NH with acetyl groups to prevent side reactions. Post-functionalization via Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups while preserving core reactivity .

Q. How can researchers address low aqueous solubility in this compound derivatives during formulation studies?

  • Methodological Answer : Introduce polar substituents (e.g., morpholine or PEG chains) to the o-tolyl group. Use salt formation (e.g., HCl or mesylate salts) or nanoformulation techniques (liposomes or cyclodextrin inclusion complexes). Assess solubility via shake-flask method and validate stability under physiological pH (1.2–7.4) .

Data Contradiction Analysis

Q. Why do some studies report this compound derivatives as dual-acting (e.g., analgesic and anti-inflammatory), while others observe single-target activity?

  • Methodological Answer : Variations in assay design (e.g., peripheral vs. central nervous system models) and dosing regimens (acute vs. chronic) influence observed dual activity. Use knockout animal models (e.g., COX-2⁻/⁻ mice) to dissect mechanistic pathways. Cross-validate with receptor-binding assays (e.g., μ-opioid or adenosine A₂A receptors) .

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